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molecular formula C8H13N3OS B8361665 2-(2-amino-1,3-thiazol-4-yl)-N-ethyl-N-methylacetamide

2-(2-amino-1,3-thiazol-4-yl)-N-ethyl-N-methylacetamide

Cat. No. B8361665
M. Wt: 199.28 g/mol
InChI Key: FXRMFYOJAGGZMO-UHFFFAOYSA-N
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Patent
US07618961B2

Procedure details

This compound was prepared from 2-amino-4-thiazoleacetic acid (3.48 g, 22 mmol), EDCI (4.37 g, 22.8 mmol), DMAP (270 mg, 2.2 mmol) and N-ethylmethylamine (1.99 mL, 23.2 mmol) in DMF (30 mL). The resulting solution was left overnight at room temperature. DMF was removed in vacuo and the residue purified by flash chromatrography on silica gel using 2% and 5% methanol/ethyl acetate as eluent. This procedure yielded 2.09 g (40%) of the title compound: 1H NMR (CDCl3) δ 6.28, 6.30 (1H), 5.06 (bs, 1H), 3.60, 3.61 (2H), 3.41 (m, 2H), 3.0, 2.92 (s, 3H), 1.11 (q, 3H). MS EI m/z 200.2.
Quantity
3.48 g
Type
reactant
Reaction Step One
Name
Quantity
4.37 g
Type
reactant
Reaction Step One
Quantity
1.99 mL
Type
reactant
Reaction Step One
Name
Quantity
270 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
40%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:8]([OH:10])=O)[N:6]=1.[CH3:11][CH2:12][N:13]=[C:14]=NCCCN(C)C.C(NC)C>CN(C1C=CN=CC=1)C.CN(C=O)C>[NH2:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:8]([N:13]([CH2:12][CH3:11])[CH3:14])=[O:10])[N:6]=1

Inputs

Step One
Name
Quantity
3.48 g
Type
reactant
Smiles
NC=1SC=C(N1)CC(=O)O
Name
Quantity
4.37 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
1.99 mL
Type
reactant
Smiles
C(C)NC
Name
Quantity
270 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
DMF was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatrography on silica gel using 2% and 5% methanol/ethyl acetate as eluent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1SC=C(N1)CC(=O)N(C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.09 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 47.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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